

Application Note: Densitometric Determination of Mebhydrolin Napadisylate in Tablets

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Compound of Interest

Compound Name: *Mebhydrolin napadisylate*

Cat. No.: *B15197862*

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AN-HPTLC-028

Introduction

Mebhydrolin napadisylate is a first-generation antihistamine with antimuscarinic and sedative properties, commonly used for the symptomatic relief of allergic conditions such as urticaria and rhinitis.^[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and precise alternative to more complex chromatographic techniques for the quantification of Mebhydrolin napadisylate in tablet dosage forms.^{[1][2][3][4][5]} This application note details a validated HPTLC-densitometric method for the determination of Mebhydrolin napadisylate in tablets.

Method Overview

The described method involves the extraction of Mebhydrolin napadisylate from a powdered tablet sample using a mixture of methanol and 25% ammonium hydroxide.^{[1][2][3][4][5]} The extract is then applied to HPTLC silica gel 60 F254 plates, and the chromatogram is developed using a mobile phase of methanol and ethyl acetate.^{[1][2][3][4][5]} Quantification is achieved by densitometric scanning of the chromatogram at 287 nm.^{[1][2][3][4][5]} The method has been validated for specificity, linearity, accuracy, precision, and robustness.^{[1][2][3][4][5]}

Experimental Protocols

1. Materials and Reagents

- Mebhydrolin Napadisylate Reference Standard: USP or equivalent.
- Methanol: HPLC grade.
- Ethyl Acetate: HPLC grade.
- Ammonium Hydroxide (25%): Analytical grade.
- HPTLC Plates: Pre-coated with silica gel 60 F254 (20 cm x 10 cm).
- Sample Tablets: Commercially available Mebhydrolin napadisylate tablets.
- Filter Paper: Whatman No. 40 or equivalent.

2. Preparation of Solutions

- Solvent Mixture (for extraction): Prepare a mixture of methanol and 25% ammonium hydroxide in a 100:1.5 (v/v) ratio.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mebhydrolin napadisylate reference standard in the solvent mixture to obtain a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the solvent mixture to achieve concentrations in the range of 600–1600 ng/spot.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

3. Sample Preparation

- Weigh and finely powder twenty tablets to determine the average tablet weight.[\[1\]](#)[\[3\]](#)
- Accurately weigh a portion of the powdered tablets equivalent to 12.5 mg of Mebhydrolin napadisylate and transfer it to a 25 mL volumetric flask.[\[1\]](#)[\[3\]](#)
- Add approximately 15 mL of the solvent mixture to the flask and sonicate for 5 minutes to ensure complete dissolution of the active ingredient.[\[1\]](#)[\[3\]](#)

- Dilute the solution to the mark with the solvent mixture and mix thoroughly.[\[1\]](#)[\[3\]](#)
- Filter the solution through a Whatman No. 40 filter paper to remove insoluble excipients.[\[1\]](#)[\[3\]](#)
The filtrate is now ready for application on the HPTLC plate.

4. Chromatographic and Densitometric Conditions

The following table summarizes the optimized parameters for the HPTLC-densitometric analysis.

Parameter	Specification
Stationary Phase	HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase	Methanol : Ethyl Acetate (1:1, v/v) [1] [2] [3] [4] [5]
Application Volume	2 μ L [1] [3]
Chamber Saturation	30 minutes with the mobile phase
Development Distance	8 cm
Drying	Air-dried
Detection Wavelength	287 nm (absorbance-reflectance mode) [1] [2] [3] [4] [5]
Scanner	Densitometric scanner

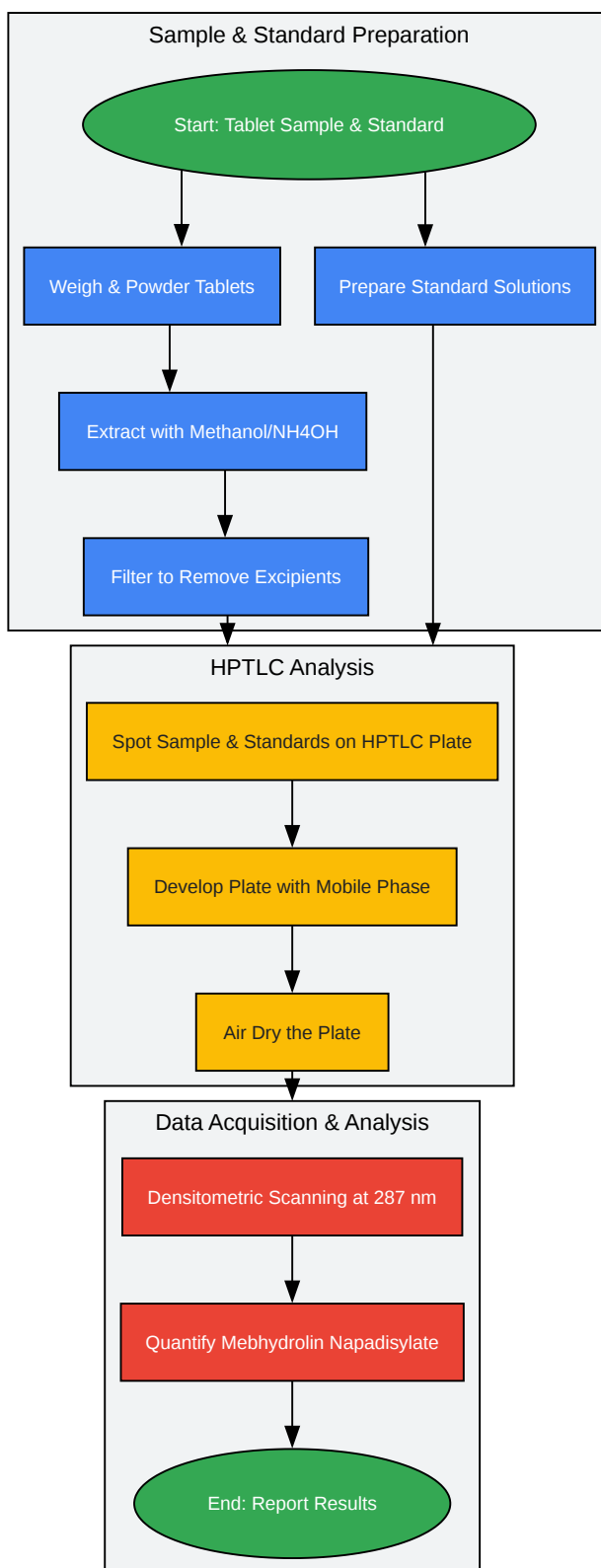
Method Validation Summary

The HPTLC-densitometric method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	600–1600 ng/spot[1][2][3][4][5]
Correlation Coefficient (r)	> 0.99
Accuracy (Recovery)	99.3–100.8%[1][2][3][4][5]
Precision (RSD)	< 2%[1][2][3][4][5]
Limit of Detection (LOD)	18.5 ng/spot[1][2][3][4][5]
Limit of Quantification (LOQ)	55.5 ng/spot[1][2][3][4][5]
Specificity	No interference from tablet excipients or degradation products.[3]

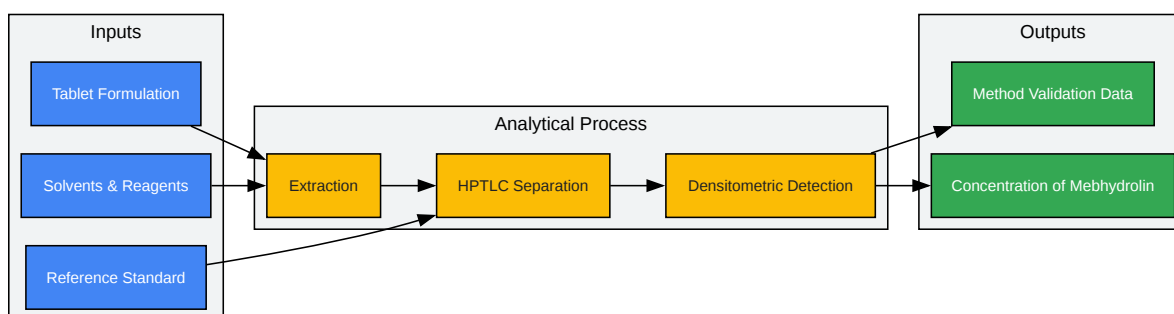
Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.



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Caption: Experimental workflow for the densitometric determination of Mebhydrolin napadisylate.



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Caption: Logical relationship of the analytical procedure's components.

Conclusion

The HPTLC-densitometric method presented is a simple, accurate, and precise technique for the routine quality control analysis of Mebhydrolin napadisylate in tablet formulations. The method is rapid and cost-effective, making it a suitable alternative to HPLC for this application. The validation data confirms that the method is reliable and can be confidently implemented in a quality control laboratory.

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